5H-1,3-Dioxolo[4,5-f]indol-2-one
Description
Properties
IUPAC Name |
5H-[1,3]dioxolo[4,5-f]indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO3/c11-9-12-7-3-5-1-2-10-6(5)4-8(7)13-9/h1-4,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUMZHXSSDDKTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC3=C(C=C21)OC(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20536997 | |
| Record name | 2H,5H-[1,3]Dioxolo[4,5-f]indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20536997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93578-30-4 | |
| Record name | 2H,5H-[1,3]Dioxolo[4,5-f]indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20536997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
5H-1,3-Dioxolo[4,5-f]indol-2-one can be synthesized through various methods. One common method involves the reaction of indole with formaldehyde under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide and a solvent like dichloromethane . Another method involves the use of triphenylphosphine in diphenyl ether at elevated temperatures (around 260°C) for about an hour .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
5H-1,3-Dioxolo[4,5-f]indol-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the dioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or alkylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the indole or dioxole rings .
Scientific Research Applications
5H-1,3-Dioxolo[4,5-f]indol-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5H-1,3-Dioxolo[4,5-f]indol-2-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the modulation of cellular signaling pathways, inhibition of enzymes, and interaction with DNA . These interactions can lead to the induction of apoptosis in cancer cells, inhibition of viral replication, and reduction of oxidative stress .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Data from hydrastimide analog ; †Estimated via computational tools; ‡Experimental data from .
Key Observations :
- Chlorination, as in tetrachloro-biindole-dione, significantly elevates molecular weight (397.92) and LogP (3.50), suggesting utility in hydrophobic environments .
- Bioactivity: Indol-2-one derivatives with sulfonyl groups (e.g., morpholinosulfonyl) exhibit DNA gyrase inhibition against Staphylococcus aureus, highlighting the role of electron-withdrawing substituents in targeting bacterial enzymes .
Comparison :
Table 3: Activity Profiles of Indole Derivatives
Key Findings :
- Antimicrobial Activity : Halogenated indoles (e.g., 5-halo-indole-2-carboxylic acids) show broad-spectrum activity, while sulfonyl-substituted derivatives target specific enzymes like DNA gyrase .
- Industrial Use: Highly halogenated derivatives (e.g., tetrachloro-biindole-dione) are employed as dyes, emphasizing the role of substituents in non-pharmacological applications .
Q & A
Q. What are the common synthetic routes for 5H-1,3-Dioxolo[4,5-f]indol-2-one and its derivatives?
The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. For example, indole derivatives can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions under nitrogen, followed by purification via column chromatography. Key steps include solvent optimization (e.g., PEG-400:DMF mixtures) and catalyst selection (e.g., CuI) to improve yields. NMR and HRMS are critical for structural confirmation .
Example Synthesis Protocol :
| Step | Reagents/Conditions | Yield | Key Analytical Data |
|---|---|---|---|
| 1 | CuI, PEG-400:DMF, 12h RT | 30% | NMR (DMSO-d6): δ 8.62 (s, 1H), 4.59 (t, J=7.3 Hz, 2H) |
Q. Which analytical techniques are standard for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (, ), High-Resolution Mass Spectrometry (HRMS), and Thin-Layer Chromatography (TLC) are routinely used. For instance, NMR in DMSO-d6 resolves indole proton environments (e.g., δ 7.11–6.60 ppm for aromatic protons), while HRMS confirms molecular ion peaks (e.g., m/z 335.1512 [M+H]) .
Q. What biological activities are associated with this compound derivatives?
Indole derivatives exhibit anti-inflammatory, anticancer, and antimicrobial properties. Structural features like the dioxolo ring and substituent positioning (e.g., electron-withdrawing groups) enhance interactions with biological targets such as kinases or DNA topoisomerases .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound derivatives?
Optimize catalyst loading (e.g., CuI at 10 mol%), solvent polarity (DMF for solubility vs. PEG-400 for stabilization), and reaction time (e.g., 12–24 hours). Adjusting pH and temperature (e.g., reflux vs. RT) can also mitigate side reactions. Use TLC to monitor reaction progress .
Q. How should researchers resolve contradictions in spectral data during structural elucidation?
Cross-validate NMR assignments with computational tools (e.g., ChemDraw) and compare with literature. For example, unexpected peaks may arise from solvent impurities or tautomerism. Use heteronuclear correlation spectroscopy (HSQC, HMBC) to resolve ambiguous - couplings .
Q. What experimental strategies are recommended for studying the mechanism of action of this compound derivatives?
Employ molecular docking (e.g., MOE software) to predict target binding and validate via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Use knockout cell lines or competitive binding assays to identify specific protein interactions .
Q. How can substituent effects on bioactivity be systematically analyzed?
Design a library of analogs with variations at key positions (e.g., C-5 or C-7). Assess bioactivity using dose-response assays (e.g., IC in cancer cell lines) and correlate with electronic parameters (Hammett constants) or steric maps. QSAR models can predict activity trends .
Example Structure-Activity Relationship (SAR) Table :
| Derivative | Substituent | Bioactivity (IC, μM) |
|---|---|---|
| A | -Br | 2.1 ± 0.3 (Anticancer) |
| B | -OCH | 5.8 ± 0.9 (Anti-inflammatory) |
Q. What computational tools are suitable for modeling this compound interactions?
Use Molecular Operating Environment (MOE) for docking studies and Gaussian for DFT calculations. Leverage Protein Data Bank (PDB) structures to model binding pockets (e.g., kinase domains). MD simulations (AMBER, GROMACS) can assess binding stability .
Methodological Notes
- Purification : Use flash chromatography (e.g., silica gel, EtOAc/hexanes) or recrystallization (hot acetic acid) for high-purity products .
- Data Validation : Cross-check HRMS with theoretical isotopic patterns and confirm NMR shifts using DEPT-135 or COSY spectra .
- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across multiple cell lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
